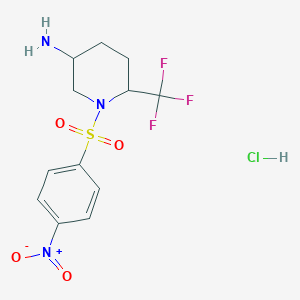
1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a nitrobenzenesulfonyl group and a trifluoromethyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the nitrobenzenesulfonyl group, and the addition of the trifluoromethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or tool in studying biological processes and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group and trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting its overall activity. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interference with cellular processes .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(4-Nitrobenzenesulfonyl)-6-(trifluoromethyl)piperidin-3-amine hydrochloride stands out due to its unique combination of functional groups. Similar compounds may include:
N-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-3-amine: Lacks the trifluoromethyl group, which may result in different chemical properties and applications.
1-(4-Nitrobenzenesulfonyl)piperidin-3-amine: Lacks both the trifluoromethyl group and the specific substitution pattern on the piperidine ring.
These differences highlight the uniqueness of this compound and its potential for diverse applications .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-6-(trifluoromethyl)piperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O4S.ClH/c13-12(14,15)11-6-1-8(16)7-17(11)23(21,22)10-4-2-9(3-5-10)18(19)20;/h2-5,8,11H,1,6-7,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCLLELMDQZPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
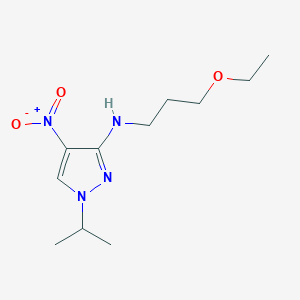
![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)
![(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2356605.png)
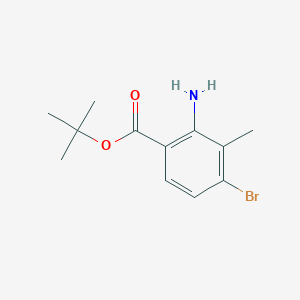
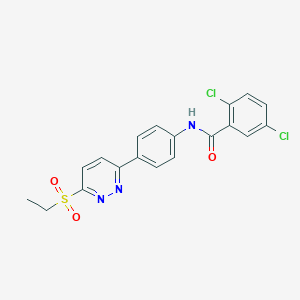
![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)
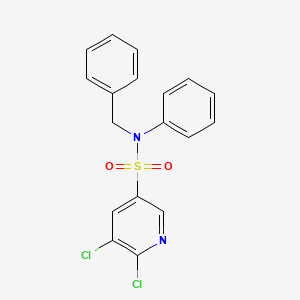

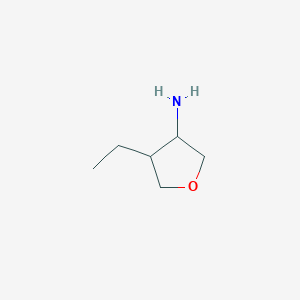

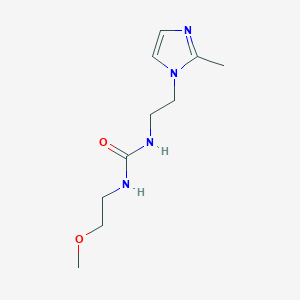
![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)
